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Compound of Interest

Compound Name: 2-Amino-4-fluoropyridine

Cat. No.: B1287999

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-4-fluoropyridine (CsHsFNz2), a key intermediate in pharmaceutical and organic
synthesis. Due to the limited availability of direct experimental spectra in public databases, this
guide presents predicted data based on the analysis of structurally related compounds and
established spectroscopic principles. The information herein is intended to serve as a valuable
reference for the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Correlation

The chemical structure of 2-Amino-4-fluoropyridine, with its constituent functional groups,
dictates its characteristic spectroscopic signature. The pyridine ring, amino group, and fluorine
atom each contribute distinct features to the NMR, IR, and mass spectra. Understanding these
relationships is crucial for accurate spectral interpretation.
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2-Amino-4-fluoropyridine: Structure-Spectra Relationship
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Caption: Relationship between the molecular structure of 2-Amino-4-fluoropyridine and its
expected spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2-Amino-4-fluoropyridine, both *H and 13C NMR provide critical structural
information. The following data is predicted based on known substituent effects on the pyridine
ring.

'H NMR Data (Predicted)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1287999?utm_src=pdf-body-img
https://www.benchchem.com/product/b1287999?utm_src=pdf-body
https://www.benchchem.com/product/b1287999?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (5,

Coupling Constant

Proton Multiplicity
ppm) (J, Hz)
H-6 ~7.8 d J(H-H) =5
H-5 ~6.4 dd J(H-H) =5, J(H-F) = 9
H-3 ~6.2 d JH-F)=4
-NH2 ~4.5 brs

1C NMR Data (Predicted)

Chemical Shift (9,

Multiplicity (due to

Coupling Constant

Carbon ppm) C-F coupling) (J, Hz)

c-2 ~160 d 3)(C-F) = 15
C-3 ~98 d 3J(C-F) =4
C-4 ~168 d 1J(C-F) = 240
C-5 ~105 d 2)(C-F) = 20
C-6 ~150 d 4J(C-F) =3

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

predicted characteristic IR absorption bands for 2-Amino-4-fluoropyridine are summarized

below.
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Wavenumber (cm~?) Intensity Assignment

N-H stretching (asymmetric

3450 - 3300 Medium-Strong and symmetric) of the amino
group

3100 - 3000 Medium Aromatic C-H stretching

1640 - 1590 Strong C=C and C=N ring stretching
N-H bending (scissoring) of the

1570 - 1500 Strong ]
amino group

1250 - 1200 Strong C-F stretching

1300 - 1200 Medium-Strong Aromatic C-N stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

miz Relative Abundance (%) Assighment
112 100 [M]* (Molecular lon)[1]
85 Variable [M - HCN]*

[M - F]* (less likely) or [M -
Nz2H]+

84 Variable

The exact mass of 2-Amino-4-fluoropyridine is 112.04367633 Da.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 2-
Amino-4-fluoropyridine.

NMR Spectroscopy
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NMR Experimental Workflow

Sample Preparation:
- Dissolve 5-10 mg in ~0.6 mL of deuterated solvent (e.g., CDCls or DMSO-ds).
- Transfer to a 5 mm NMR tube.

'

Data Acquisition:
- Use a 400 MHz or higher NMR spectrometer.
- Acquire *H and 3C spectra at room temperature.

i

Data Processing:
- Fourier transform the FID.
- Phase and baseline correct the spectrum.
- Reference the spectrum (e.g., to TMS).

'

Spectral Analysis:
- Integrate peak areas (*H).
- Determine chemical shifts, multiplicities, and coupling constants.

Click to download full resolution via product page
Caption: A generalized workflow for acquiring and processing NMR spectra.
H NMR Acquisition:

e Pulse Program: Standard single-pulse-acquire.

Spectral Width: ~12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.
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13C NMR Acquisition:

Pulse Program: Standard proton-decoupled pulse-acquire.

Spectral Width: ~200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

IR Spectroscopy

FTIR Experimental Workflow

Background Scan:
- Record a background spectrum of the empty sample compartment (e.g., with a clean ATR crystal).

l

Sample Measurement:
- Place a small amount of the solid sample on the ATR crystal.
- Apply pressure to ensure good contact.

'

Data Acquisition:
- Collect the sample spectrum over the range of 4000-400 cm~1.

l

Data Processing:
- The instrument software automatically subtracts the background from the sample spectrum.

Click to download full resolution via product page
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Caption: A typical workflow for obtaining an FTIR spectrum of a solid sample using an ATR
accessory.

FTIR (ATR) Acquisition:

Technique: Attenuated Total Reflectance (ATR).

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16-32.

Mass Spectrometry

EI-MS Experimental Workflow

Sample Introduction:
- Introduce a small amount of the sample into the ion source (e.g., via a direct insertion probe or GC inlet).

;

lonization:
- lonize the sample using Electron lonization (El) at 70 eV.

.

Mass Analysis:
- Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or TOF).

:

Detection:
- Detect the ions and generate the mass spectrum.

Click to download full resolution via product page

Caption: A generalized workflow for Electron lonization Mass Spectrometry (EI-MS).
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Electron lonization Mass Spectrometry (EI-MS):

lonization Mode: Electron lonization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 40-400.

Inlet System: Direct insertion probe or Gas Chromatography (GC).

Disclaimer: The spectroscopic data presented in the tables are predicted values based on the
analysis of similar compounds and general spectroscopic principles. Actual experimental data
may vary depending on the specific experimental conditions. It is recommended to acquire
experimental data for definitive compound identification and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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